Epalrestat

Aldose Reductase Inhibition Enzymology Structure-Activity Relationship

Epalrestat (CAS 82159-09-9) is a carboxylic acid-derived, noncompetitive and reversible inhibitor of aldose reductase (ALR2), the rate-limiting enzyme in the polyol pathway that converts glucose to sorbitol under hyperglycemic conditions. It is the only aldose reductase inhibitor (ARI) to have achieved regulatory approval and sustained commercial availability for clinical use, specifically indicated for the management of diabetic peripheral neuropathy (DPN) in Japan and India.

Molecular Formula C15H13NO3S2
Molecular Weight 319.4 g/mol
CAS No. 82159-09-9
Cat. No. B1671369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpalrestat
CAS82159-09-9
Synonyms3-carboxymethyl-5-(methyl-3-phenylpropenylidene)rhodanine
epalrestat
ONO 2
ONO 2235
ONO-2
ONO-2235
Molecular FormulaC15H13NO3S2
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O
InChIInChI=1S/C15H13NO3S2/c1-10(7-11-5-3-2-4-6-11)8-12-14(19)16(9-13(17)18)15(20)21-12/h2-8H,9H2,1H3,(H,17,18)/b10-7+,12-8-
InChIKeyCHNUOJQWGUIOLD-NFZZJPOKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>47.9 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Epalrestat (CAS 82159-09-9): Aldose Reductase Inhibitor Reference Standard for Polyol Pathway Modulation


Epalrestat (CAS 82159-09-9) is a carboxylic acid-derived, noncompetitive and reversible inhibitor of aldose reductase (ALR2), the rate-limiting enzyme in the polyol pathway that converts glucose to sorbitol under hyperglycemic conditions [1]. It is the only aldose reductase inhibitor (ARI) to have achieved regulatory approval and sustained commercial availability for clinical use, specifically indicated for the management of diabetic peripheral neuropathy (DPN) in Japan and India [2]. By inhibiting ALR2, epalrestat reduces intracellular sorbitol accumulation, thereby addressing a key pathogenic mechanism implicated in the long-term complications of diabetes mellitus [3].

Epalrestat vs. In-Class Alternatives: Why Not All Aldose Reductase Inhibitors Are Interchangeable


Substitution among aldose reductase inhibitors (ARIs) is not pharmacologically or clinically valid due to profound differences in their development fates, safety profiles, and in vivo efficacy. While epalrestat remains the sole ARI with a sustained commercial and clinical presence, numerous potent analogs like Sorbinil, Tolrestat, and Zopolrestat were withdrawn from development or the market due to either unacceptable adverse events (e.g., severe skin rash, hepatotoxicity) or a failure to demonstrate significant clinical benefit in randomized controlled trials [1] [2]. Even among other ARIs that advanced to late-stage trials, such as Fidarestat and Ranirestat, direct comparative studies reveal key differences in their pharmacodynamic effects, such as the duration of sorbitol suppression and potency in improving nerve conduction velocities [3]. Therefore, selecting an ARI for research or as a reference standard requires a detailed, evidence-based comparison of specific quantitative performance metrics rather than a simple assumption of class-level interchangeability.

Quantitative Differentiation of Epalrestat: Head-to-Head Data Against Other Aldose Reductase Inhibitors


In Vitro Inhibitory Potency (IC50) of Epalrestat Against Human Lens ALR2

In a standardized in vitro assay against human lens aldose reductase (ALR2), epalrestat demonstrated an IC50 of 98 nM [1]. This value serves as a benchmark for identifying novel ARIs. For instance, in a head-to-head comparison, the phytocompounds Agnuside and Eupalitin-3-O-galactoside exhibited IC50 values of 22.4 nM and 27.3 nM, respectively, indicating a 4.4-fold and 3.6-fold higher potency than epalrestat in this specific assay [1].

Aldose Reductase Inhibition Enzymology Structure-Activity Relationship

Comparative In Vivo Effect on Nerve Conduction Velocity in Diabetic Rats

In a head-to-head study in streptozotocin (STZ)-induced diabetic rats, the effects of three ARIs on nerve conduction velocity were directly compared. Fidarestat (0.5 mg/kg/day or more) demonstrated significant and more potent improvements in sensory and motor nerve conduction velocities (SNCV/MNCV) compared to epalrestat (48 to 96 mg/kg/day) and zenarestat (10-40 mg/kg/day) [1]. Importantly, while fidarestat suppressed sciatic nerve sorbitol accumulation for up to 24 hours post-dose, epalrestat did not significantly decrease sorbitol content at the measured time points (3, 8, 12, and 24 h) [1].

Diabetic Neuropathy Electrophysiology In Vivo Pharmacology

Comparative Clinical Development and Regulatory Status Among Aldose Reductase Inhibitors

A systematic review of the clinical development status of ARIs reveals a critical differentiator for epalrestat. While many in-class compounds showed promise preclinically, the vast majority were either withdrawn due to safety concerns (e.g., Sorbinil - skin rash, Tolrestat - hepatotoxicity) or lack of efficacy (e.g., Ponalrestat, Zopolrestat) in randomized controlled trials [1] [2]. Epalrestat is the only ARI that successfully navigated these hurdles to achieve market approval and remain commercially available, a status confirmed by multiple authoritative reviews [2] [3].

Clinical Development Regulatory Affairs Drug Safety

In Vivo Tissue Distribution and Pharmacokinetic Profile in Murine Model

A pharmacokinetic study in C57BL/6J mice characterized the tissue distribution of epalrestat. Following oral administration, the compound was highly exposed in the stomach, intestine, liver, and kidney, with only a small amount detected in the brain, urine, and feces [1]. Key single-dose pharmacokinetic parameters included a mean Cmax of 36.23 ± 7.39 μg/mL, AUC0–12h of 29,086.5 μg/L·h, and a half-life (T1/2) of 1.2 hours [1]. Multi-dose administration significantly increased the mean residence time (MRT) and apparent volume of distribution (Vd) compared to a single dose [1].

Pharmacokinetics Tissue Distribution Bioavailability

Optimal Research and Procurement Applications for Epalrestat Based on Differentiated Evidence


Reference Standard for Aldose Reductase (ALR2) Inhibition Assays

Given its well-characterized IC50 of 98 nM against human lens ALR2, epalrestat is the optimal positive control for in vitro enzymatic assays. It provides a consistent and commercially available benchmark for evaluating the potency of novel ARIs, as demonstrated in recent studies comparing new phytocompounds and synthetic analogs to this established standard [1].

In Vivo Validation of Polyol Pathway Modulation in Diabetic Neuropathy Models

For preclinical research into diabetic neuropathy, epalrestat serves as a critical comparator despite its known pharmacodynamic limitations (e.g., short duration of sorbitol suppression). Its use in head-to-head studies, such as the comparison with fidarestat in STZ-induced diabetic rats, provides a well-defined, lower-efficacy baseline against which the superior and sustained target engagement of novel drug candidates can be quantitatively demonstrated [1].

Commercial Reference Compound for Aldose Reductase Inhibitor Procurement

In a therapeutic class characterized by numerous clinical failures and market withdrawals, epalrestat represents the singular, commercially sustained aldose reductase inhibitor [1]. For procurement professionals and research supply chains, it is the only member of this class that is consistently available from major vendors, making it the de facto standard for any research program requiring an ARI as a tool compound or reference standard [2].

Exploratory Research in Novel Polyol Pathway-Linked Pathologies (e.g., PMM2-CDG)

The established mechanism of epalrestat in inhibiting the polyol pathway has led to its investigation in novel therapeutic areas. For instance, recent research has demonstrated that epalrestat can decrease polyol production and increase GDP-mannose in patient-derived fibroblasts and a zebrafish model of PMM2-CDG, a congenital disorder of glycosylation [1]. This application is based on a deep understanding of its metabolic effects and is a direct result of its availability as a research tool.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epalrestat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.